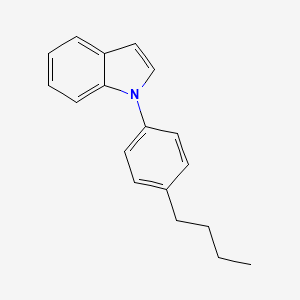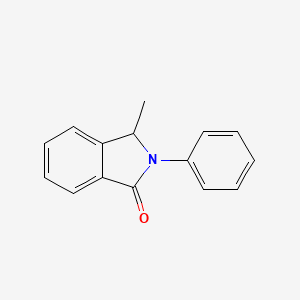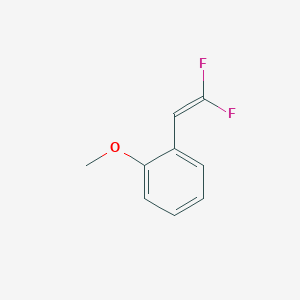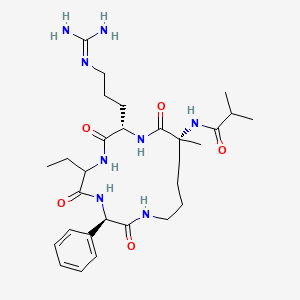
isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) is a synthetic peptide compound with a complex structure It is composed of several amino acids, including isobutyryl, D-alpha-methyl-lysine, arginine, DL-2-aminobutyric acid, and D-phenylglycine
Preparation Methods
The synthesis of isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the protection of amino acid functional groups, followed by coupling reactions to form peptide bonds. Common reagents used in these reactions include coupling agents like carbodiimides (e.g., DCC) and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The final deprotection step yields the desired peptide compound. Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques to ensure high purity and yield.
Chemical Reactions Analysis
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Acidic or basic conditions can hydrolyze peptide bonds, breaking down the compound into its constituent amino acids.
Scientific Research Applications
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical tool.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It may be used in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) can be compared with other similar peptide compounds, such as:
Isobutyryl-D-aMeLys(1)-Arg-Abu-D-Phg-(1): A closely related compound with a similar structure but different stereochemistry.
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(2): Another variant with a different amino acid sequence.
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(3): A compound with additional modifications to the amino acid residues.
Properties
Molecular Formula |
C29H46N8O5 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
N-[(3R,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide |
InChI |
InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20?,21-,22+,29+/m0/s1 |
InChI Key |
SILRGLDFBXVGOQ-HBIQCHECSA-N |
Isomeric SMILES |
CCC1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



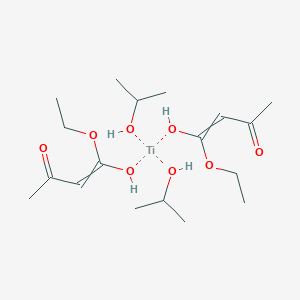

![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)
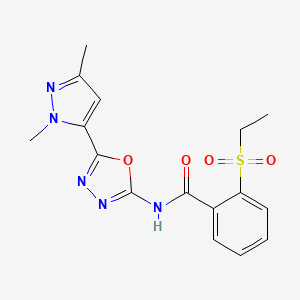
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)
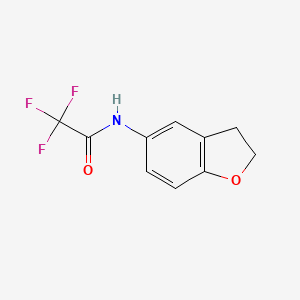

![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14125848.png)
